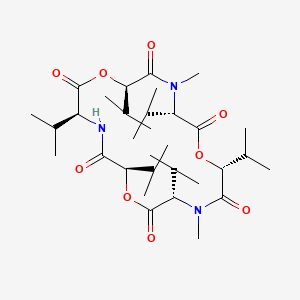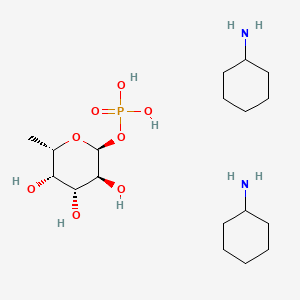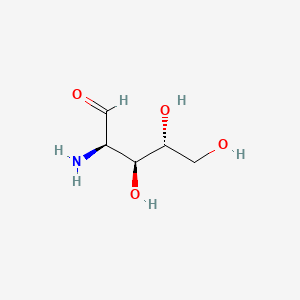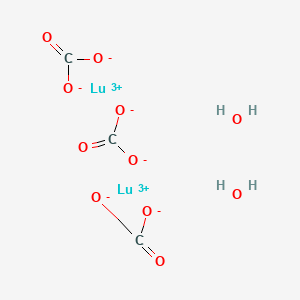
(2S,3R,4S,5S,6R)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)Methyl)-4-Methylphenyl)-tetrahydro-6-(hydroxyMethyl)-2-Methoxy-2H-pyran-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S,3R,4S,5S,6R)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)Methyl)-4-Methylphenyl)-tetrahydro-6-(hydroxyMethyl)-2-Methoxy-2H-pyran-3,4,5-triol, also known as this compound, is a useful research compound. Its molecular formula is C25H27FO6S and its molecular weight is 474.543. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
- SGLT2 is found in the proximal tubules of the kidney and plays a crucial role in maintaining glucose balance in the blood .
- ADME Properties :
Target of Action
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
2-Methoxy Canagliflozin plays a significant role in biochemical reactions. It acts on kidneys to decrease the renal threshold for glucose and increase urinary glucose excretion . This compound interacts with enzymes such as SGLT2 in the proximal convoluted tubules of the kidneys . The nature of these interactions involves the inhibition of glucose reabsorption, leading to an increase in glucose excretion .
Cellular Effects
The effects of 2-Methoxy Canagliflozin on various types of cells and cellular processes are profound. It influences cell function by altering glucose metabolism . This compound impacts cell signaling pathways related to glucose transport and affects gene expression related to glucose metabolism . It also influences cellular metabolism by reducing the reabsorption of glucose in proximal tubules, thereby enhancing urinary glucose excretion .
Molecular Mechanism
The mechanism of action of 2-Methoxy Canagliflozin is primarily through its interaction with the SGLT2 enzyme . It binds to this enzyme, inhibiting its function and leading to an increase in urinary glucose excretion . This action results in decreased blood glucose levels, making 2-Methoxy Canagliflozin an effective agent in the management of type 2 diabetes mellitus .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy Canagliflozin have been observed to be both rapid and sustained . It has high oral bioavailability and rapid effects in lowering glycosylated hemoglobin (HbA1c) values . The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Methoxy Canagliflozin vary with different dosages in animal models . Lower doses of the compound have been observed to effectively reduce blood glucose levels, while higher doses may lead to increased urinary glucose excretion .
Metabolic Pathways
2-Methoxy Canagliflozin is involved in the metabolic pathway related to glucose metabolism . It interacts with the SGLT2 enzyme, a key player in the renal glucose reabsorption process . This interaction leads to changes in metabolic flux and metabolite levels, particularly a decrease in blood glucose levels .
Transport and Distribution
2-Methoxy Canagliflozin is transported and distributed within cells and tissues via its interaction with the SGLT2 enzyme . This interaction affects the compound’s localization or accumulation, particularly in the proximal convoluted tubules of the kidneys where SGLT2 is predominantly located .
Subcellular Localization
The subcellular localization of 2-Methoxy Canagliflozin is primarily in the proximal convoluted tubules of the kidneys . This localization is due to the compound’s interaction with the SGLT2 enzyme, which is predominantly found in this region of the kidneys . The activity and function of 2-Methoxy Canagliflozin are directly related to its subcellular localization .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FO6S/c1-14-3-6-17(25(31-2)24(30)23(29)22(28)20(13-27)32-25)11-16(14)12-19-9-10-21(33-19)15-4-7-18(26)8-5-15/h3-11,20,22-24,27-30H,12-13H2,1-2H3/t20-,22-,23+,24-,25+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGXVMIGVXOCSH-HFBCXCLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(C(C(C(C(O2)CO)O)O)O)OC)CC3=CC=C(S3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@]2([C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)CC3=CC=C(S3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1358581-37-9 |
Source


|
| Record name | D-Glucopyranoside, methyl 1-C-(3-((5-(4-fluorophenyl)-2-thienyl)methyl)-4-methylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1358581379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-GLUCOPYRANOSIDE, METHYL 1-C-(3-((5-(4-FLUOROPHENYL)-2-THIENYL)METHYL)-4-METHYLPHENYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X975B8M4V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde](/img/structure/B580234.png)







